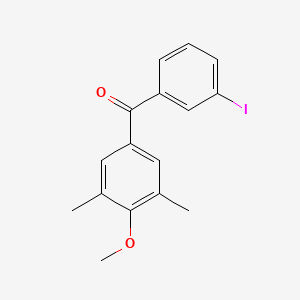

3,5-Dimethyl-3'-iodo-4-methoxybenzophenone

描述

Historical Context and Evolution of Benzophenone (B1666685) Chemistry in Research

The chemistry of benzophenone, the parent compound, dates back to the 19th century, with early reports describing its synthesis and fundamental reactions. nih.gov Initially, research focused on its basic chemical properties and its use as a building block in organic synthesis. researchgate.netnih.gov Over time, the discovery of naturally occurring benzophenones with potent biological activities, particularly from fungi and plants of the Clusiaceae family, sparked a new wave of interest. nih.govedu.krd These natural products showcased remarkable structural diversity, often featuring complex patterns of hydroxylation, methylation, and prenylation, which correlated with a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netnih.gov

This evolution from a simple aromatic ketone to a privileged scaffold in drug discovery prompted chemists to develop a vast library of synthetic derivatives. bldpharm.com Modern synthetic methods, such as the Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have enabled the precise and versatile functionalization of the benzophenone core. mdpi.comgoogle.com This allows researchers to systematically modify the aromatic rings with various substituents to explore structure-activity relationships (SAR) and optimize compounds for specific applications in medicine and materials science. nih.gov

Significance of Structural Diversity in Benzophenone Scaffolds for Research Applications

The structural diversity of the benzophenone scaffold is a key driver of its broad applicability in research. The two phenyl rings of the core structure can be substituted with a wide variety of functional groups, including halogens, alkyl, alkoxy, and nitro groups. The nature, position, and number of these substituents profoundly influence the molecule's electronic, steric, and physicochemical properties. researchgate.netnih.gov

This variability is crucial for its biological activity. For instance, the substitution pattern on the aryl rings dictates how the molecule interacts with biological targets like enzymes and receptors. nih.gov Studies have shown that adding specific groups can enhance potency, selectivity, and pharmacokinetic properties. nih.gov This principle has led to the development of numerous benzophenone-containing drugs. bldpharm.com

Beyond medicine, this structural versatility is exploited in photochemistry, where benzophenone derivatives are widely used as photosensitizers. drugbank.com Their ability to absorb UV light and transfer energy can be fine-tuned by altering the substituents on the phenyl rings, making them valuable in applications like UV curing of polymers and photolithography. nih.gov

Rationale for Investigating 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone within Contemporary Chemical Science

The specific compound, this compound, represents a logical target for investigation in contemporary chemical science, although specific research on this exact isomer is not widely published. The rationale for its study can be constructed from the known contributions of its constituent functional groups to the properties of bioactive molecules.

Benzophenone Core: As established, this scaffold is a proven platform for developing pharmacologically active agents. nih.gov

Methoxy (B1213986) Group (-OCH₃): The presence of a methoxy group can increase a molecule's lipophilicity and is known to be involved in hydrogen bonding, which can enhance binding to biological targets. It is a common feature in many successful drug molecules.

Dimethyl Groups (-CH₃): The two methyl groups at the 3 and 5 positions provide steric bulk, which can influence the molecule's conformation and selectivity for a particular enzyme or receptor binding pocket. They can also protect adjacent functional groups from metabolic degradation, potentially increasing the compound's biological half-life.

Iodo Group (-I): The iodine atom is a particularly interesting substituent. As a halogen, it can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-receptor binding. Furthermore, the presence of an iodine atom on an aromatic ring provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the creation of more complex molecules. mdpi.comwikipedia.org Iodinated compounds are also utilized as radiocontrast agents in medical imaging. wikipedia.org

Synthesizing and characterizing this compound would allow researchers to explore the synergistic effects of these specific substitutions on the benzophenone scaffold, potentially leading to new discoveries in medicinal chemistry or materials science.

Chemical and Physical Properties

Table 1: Representative Physicochemical Properties of a Substituted Benzophenone Isomer

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (4-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone | sigmaaldrich.com |

| Molecular Formula | C₁₆H₁₅IO₂ | sigmaaldrich.com |

| Molecular Weight | 366.2 g/mol | sigmaaldrich.com |

| Physical Form | Cream solid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.com |

Note: The data presented is for the 4'-iodo isomer and serves as an estimation for the 3'-iodo variant.

Synthesis and Characterization

The synthesis of asymmetrically substituted benzophenones like this compound can be approached through several established synthetic routes.

Table 2: Plausible Synthetic Routes for Substituted Benzophenones

| Reaction Type | Description | Potential Precursors |

|---|---|---|

| Friedel-Crafts Acylation | This is a classic method for forming the C-C bond between a carbonyl group and an aromatic ring. The reaction typically involves an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst like AlCl₃. For the target molecule, this could involve reacting 3-iodobenzoyl chloride with 2,6-dimethylanisole. Regioselectivity can be a challenge in Friedel-Crafts reactions with substituted aromatics. google.comrsc.org | 3-Iodobenzoyl chloride and 2,6-dimethylanisole |

| Suzuki-Miyaura Coupling | A modern, versatile palladium-catalyzed cross-coupling reaction. This approach could involve the reaction of an arylboronic acid with an aryl halide. For instance, coupling 3-iodobenzoyl chloride with (4-methoxy-3,5-dimethylphenyl)boronic acid would be a plausible route to the target compound. mdpi.comwikipedia.org | (4-methoxy-3,5-dimethylphenyl)boronic acid and 3-iodobenzoyl chloride (or 3-iodobenzaldehyde (B1295965) followed by oxidation) |

Characterization of the final product would rely on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the connectivity of atoms, Mass Spectrometry (MS) to verify the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic carbonyl stretch of the ketone.

Structure

3D Structure

属性

IUPAC Name |

(3-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJMNOHUHFRTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Reaction Design for 3,5 Dimethyl 3 Iodo 4 Methoxybenzophenone

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone identifies the central carbonyl-aryl carbon-carbon bonds as the most logical points for disconnection. This approach gives rise to two primary synthetic strategies, each relying on different precursor molecules.

Strategy A: Friedel-Crafts Acylation Approach

The most conventional disconnection breaks one of the C(aryl)-C(carbonyl) bonds, suggesting a Friedel-Crafts acylation reaction. This can be envisioned in two ways:

Disconnection A1: This pathway involves the acylation of 3,5-dimethylanisole (B1630441) with a 3-iodobenzoyl derivative, such as 3-iodobenzoyl chloride. This is often the preferred route as the 3,5-dimethylanisole ring is highly activated by the methoxy (B1213986) and two methyl groups, facilitating electrophilic aromatic substitution.

Disconnection A2: Alternatively, the reaction could proceed between iodobenzene (B50100) and a 3,5-dimethyl-4-methoxybenzoyl derivative. This route is less favorable due to the deactivating nature of the iodine substituent on the iodobenzene ring, which would render it less reactive toward Friedel-Crafts acylation.

Strategy B: Cross-Coupling Approach

A more modern disconnection strategy involves breaking the same C(aryl)-C(carbonyl) bond but envisions its formation via a transition-metal-catalyzed cross-coupling reaction. This opens up a variety of possibilities where one aryl component is functionalized as an organometallic reagent (or precursor) and the other as an electrophile. For example, one could couple a 3-iodophenyl derivative with an organometallic reagent derived from 3,5-dimethyl-4-methoxybenzene.

These primary disconnections form the basis for exploring the specific synthetic methodologies detailed in the subsequent sections.

Classical and Modern Approaches to Benzophenone (B1666685) Core Synthesis

The construction of the central benzophenone core is the crucial step in the synthesis of the target molecule. Both time-honored methods and modern catalytic reactions offer viable pathways.

Friedel-Crafts Acylation Strategies and Optimization for Substituted Benzophenones

The Friedel-Crafts acylation, first developed in 1877, remains a cornerstone of synthetic organic chemistry for forming aryl ketones. sigmaaldrich.com The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com

For the synthesis of this compound, the most logical Friedel-Crafts approach is the reaction of 3,5-dimethylanisole with 3-iodobenzoyl chloride. The 3-iodobenzoyl chloride can be synthesized from 3-iodobenzoic acid by reacting it with an agent like thionyl chloride or phosphorus pentachloride. ontosight.aichemicalbook.com The high reactivity of the acyl chloride, particularly the electrophilic nature of the acyl group, makes it a suitable intermediate. cymitquimica.com

The success of the Friedel-Crafts acylation is highly dependent on the choice of catalyst and reaction conditions. Optimization is key to achieving high yields and preventing side reactions.

| Parameter | Considerations for Synthesis |

| Lewis Acid Catalyst | Strong catalysts like AlCl₃ are commonly used. However, with a highly activated substrate like 3,5-dimethylanisole, milder catalysts such as FeCl₃ or ZnCl₂ may be sufficient to prevent polysubstitution or unwanted side reactions. |

| Solvent | The choice of solvent can influence catalyst activity and solubility. Common solvents include dichloromethane (B109758) (DCM), carbon disulfide (CS₂), or nitrobenzene. Solvent-free, mechanochemical conditions have also been explored for Friedel-Crafts reactions. researchgate.net |

| Temperature | Reactions are often run at low temperatures to control reactivity and improve selectivity. |

| Substrate Reactivity | The 3,5-dimethylanisole ring is strongly activated and ortho-, para-directing. Acylation is expected to occur at the para position relative to the methoxy group (C4), which is sterically unhindered. The existing methyl groups further direct the incoming electrophile to this position. |

Cross-Coupling Reactions in Benzophenone Synthesis (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, offering milder conditions and broader functional group tolerance compared to classical methods.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron species with an organohalide. wikipedia.orglibretexts.org It is widely used to synthesize biaryls and can be adapted for ketone synthesis. mdpi.comorganic-chemistry.org A potential route to the target compound involves the palladium-catalyzed coupling of a (3,5-dimethyl-4-methoxyphenyl)boronic acid with a 3-iodoaryl electrophile. A key advantage is the stability and low toxicity of the boronic acid reagents. organic-chemistry.org Acyl chlorides can also be used as electrophiles in Suzuki couplings to directly yield aryl ketones. mdpi.com

Sonogashira Coupling: The Sonogashira reaction typically couples terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org While not a direct method for synthesizing benzophenones, a variation known as carbonylative Sonogashira coupling can be employed. This reaction introduces a carbonyl group from carbon monoxide (CO) gas during the coupling of an aryl halide and a terminal alkyne, producing an alkynone. acs.orgacs.org Further transformation of the alkynone would be required to obtain the target benzophenone. A one-pot method integrating Sonogashira and decarboxylative coupling has been developed for unsymmetrical diarylalkynes, showcasing the reaction's versatility. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. rsc.orgorganic-chemistry.orgwikipedia.org Its application to benzophenone synthesis is less direct than Suzuki coupling. It could be part of a multi-step sequence, for instance, by forming a stilbene-like intermediate which is then oxidatively cleaved to the ketone. Tandem reactions, such as a Wittig-Heck sequence where an alkene is generated in situ and then coupled, have expanded the scope of this reaction. nih.gov

| Cross-Coupling Reaction | Reactants for Target Synthesis | Catalyst System |

| Suzuki-Miyaura | (3,5-dimethyl-4-methoxyphenyl)boronic acid + 3-iodo-aryl electrophile OR 3-iodobenzoyl chloride + (3,5-dimethyl-4-methoxyphenyl)boronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Na₂CO₃) |

| Carbonylative Sonogashira | Aryl halide + Terminal Alkyne + Carbon Monoxide | Pd catalyst, Cu(I) cocatalyst, and an amine base |

| Heck | Aryl halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂) and a base |

Ullmann-Type Coupling Reactions in Aryl Ether and Biaryl Ketone Synthesis

The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetric biaryl, often requiring high temperatures. rsc.orgorganic-chemistry.org Modern "Ullmann-type" reactions are catalytic and more versatile, enabling the formation of C-O (aryl ethers) and C-N bonds under milder conditions. nih.govacs.orgpsu.edu While the synthesis of biaryl ethers is a common application, the use of Ullmann-type reactions for constructing biaryl ketones is less prevalent but feasible. nih.gov Recent advancements have focused on developing more efficient catalytic systems using various ligands and moving beyond copper to other metals like palladium and nickel to facilitate these transformations under gentler conditions. rsc.org The mechanism is thought to involve oxidative addition of an aryl halide to a Cu(I) species. organic-chemistry.org

Regioselective Functionalization and Late-Stage Derivatization

The introduction of substituents at specific positions on the aromatic rings is critical. This can be achieved by using pre-functionalized starting materials or by derivatizing the molecule at a later stage in the synthesis.

Introduction of Halogen Substituents: Iodination Methodologies

For the synthesis of this compound, the iodine atom is most strategically incorporated by using an iodinated starting material, such as 3-iodobenzoic acid or its derivatives. Late-stage iodination of the parent benzophenone is generally not ideal due to regioselectivity challenges.

However, the field of aromatic iodination offers a wide array of methodologies should a late-stage functionalization be considered, or for the preparation of the necessary precursors. Electrophilic aromatic iodination is more challenging than bromination or chlorination because iodine is less electrophilic. olemiss.edu Therefore, activating agents or stronger iodinating reagents are often required. d-nb.info

Various reagents and methods have been developed for the regioselective iodination of activated aromatic compounds, such as those containing methoxy or methyl groups. organic-chemistry.org

| Iodination Reagent/System | Substrate Type | Conditions | Notes |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid | Methoxy- or methyl-substituted aromatics | Mild conditions, short reaction times. organic-chemistry.org | Catalytic acid activates the NIS. |

| KI / Oxone® | Electron-rich aromatics | Methanol (B129727), room temperature. designer-drug.com | Provides high yields and para-selectivity. The reaction is believed to proceed via hypoiodous acid. designer-drug.com |

| 1,3-diiodo-5,5-dimethylhydantoin (DIH) / Thiourea catalyst | Activated aromatic compounds | Acetonitrile, mild conditions. organic-chemistry.org | An organocatalytic method that is highly regioselective. organic-chemistry.org |

| Iodine / Iodic Acid | Hydroxylated aromatic ketones | Aqueous ethyl alcohol, 35-40 °C. arkat-usa.org | Effective for ortho- and para-iodination of activated ketones. arkat-usa.org |

These methods highlight the diverse options available for introducing iodine onto an aromatic ring with high regioselectivity, which is essential for the efficient synthesis of complex molecules like this compound.

Stereoselective and Chemoselective Transformations

In the synthesis of complex benzophenones such as this compound, stereoselectivity and chemoselectivity are critical considerations, particularly when incorporating the benzophenone core into larger, chiral molecules or when performing transformations on substrates with multiple reactive sites.

Stereoselective Transformations: While this compound itself is achiral, its derivatives can be chiral. The ketone moiety can be a prochiral center, and its reduction can lead to the formation of a chiral benzhydrol. The development of catalytic asymmetric hydrogenation and transfer hydrogenation methods allows for the stereoselective synthesis of chiral diarylmethanols from unsymmetrical benzophenones. For instance, bifunctional oxo-tethered ruthenium catalysts have been used for the asymmetric transfer hydrogenation of unsymmetrical benzophenones with excellent enantioselectivity (>99% ee). acs.org Similarly, manganese(I) catalysts with chiral PNN tridentate ligands have demonstrated outstanding activity and enantioselectivity (up to >99% ee) in the hydrogenation of various benzophenone derivatives. researchgate.net These methods are crucial for producing enantiomerically pure compounds where the benzophenone scaffold is a precursor to a chiral alcohol.

Key concepts in achieving stereoselectivity include the use of chiral auxiliaries, chiral catalysts, or chiral reagents that can differentiate between the two enantiotopic faces of the carbonyl group. ethz.chnumberanalytics.com The choice of strategy depends on the specific synthetic route and the desired final product.

Chemoselective Transformations: Chemoselectivity is paramount in the synthesis of this compound due to the presence of multiple functional groups and potentially reactive C-H bonds. The key challenge is to selectively form the desired benzophenone structure without engaging in unwanted side reactions at the methoxy, methyl, or iodo groups.

For example, during a Friedel-Crafts acylation, the Lewis acid catalyst must activate the acylating agent without promoting demethylation of the methoxy group or undesired reactions involving the iodine atom. The iodine substituent itself offers opportunities for selective transformations. The carbon-iodine bond is a versatile functional group that can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for further molecular elaboration. A synthetic strategy must be designed to be chemoselective, ensuring that the C-I bond remains intact during the formation of the benzophenone core, only to be used in a subsequent, targeted coupling reaction. Hypervalent iodine(III) reagents have also been employed to mediate chemoselective cyclizations and other transformations, showcasing their utility in complex syntheses involving iodo-functionalized molecules. beilstein-journals.orgorganic-chemistry.org

Catalytic Approaches in the Synthesis of this compound and its Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can benefit significantly from various catalytic approaches, moving beyond classical stoichiometric methods like the Friedel-Crafts acylation which often requires harsh conditions and generates significant waste. rsc.org

Transition Metal Catalysis for C-C and C-X Bond Formation (e.g., Copper-Mediated Coupling)

Transition metal catalysis provides powerful tools for constructing the diaryl ketone framework. While palladium is widely used, copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for forming C-C and C-X bonds.

The carbon-iodine bond in a precursor like 4-iodo-benzoyl chloride or a related 4-iodophenyl derivative makes it an ideal substrate for copper-catalyzed cross-coupling reactions. The Ullmann reaction, a classic copper-mediated coupling, has been modernized to proceed under milder conditions. For the synthesis of diaryl ketones, a plausible route involves the copper-catalyzed coupling of an aryl iodide with an organometallic reagent or via a carbonylative coupling approach.

Recent studies have detailed the direct synthesis of diaryl 1,2-diketones (benzils) from aryl iodides and propiolic acids using a copper-catalyzed decarboxylative coupling reaction. nih.govorganic-chemistry.org This highlights the utility of copper in activating aryl iodides for C-C bond formation. Furthermore, ligand-free systems using copper(I) oxide (Cu₂O) have proven effective for the cross-coupling of aryl iodides with alkynes, demonstrating the potential for simplified, yet robust, catalytic protocols. organic-chemistry.org A generalized mechanism for copper-catalyzed coupling often involves the oxidative addition of the Cu(I) catalyst to the aryl iodide, followed by transmetalation or reaction with a nucleophile, and subsequent reductive elimination to form the product and regenerate the active catalyst. researchgate.net

The table below summarizes representative conditions for copper-catalyzed coupling reactions involving aryl iodides, which could be adapted for the synthesis of the target benzophenone.

| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| CuI/Cu(OTf)₂ | Aryl Iodide, Aryl Propiolic Acid | Cs₂CO₃ | DMSO | 140 | up to 92 | organic-chemistry.org |

| Cu₂O (ligand-free) | Aryl Iodide, Alkyne | Cs₂CO₃ | DMF | 135 | up to 94 | organic-chemistry.org |

| CuI/Ligand | Iodobenzene, Thiophenol | K₂CO₃ | DMSO | 110 | 90 | researchgate.net |

This table presents data for analogous copper-catalyzed reactions to illustrate typical conditions.

Organocatalytic Systems in Benzophenone Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal-based systems, often providing unique reactivity and selectivity under mild, environmentally benign conditions. nih.gov While the direct organocatalytic Friedel-Crafts acylation for benzophenone synthesis is still an evolving area, several strategies are relevant.

Chiral phosphoric acids, for instance, have been used to catalyze aza-Cope rearrangements of in situ-formed iminium cations, demonstrating their ability to control reactivity in complex settings. beilstein-journals.org In the context of benzophenones, organocatalysts can be employed to activate substrates in novel ways. For example, chiral cyclopropenimine catalysts have been used for highly enantioselective Michael additions involving benzophenone-imines of glycine (B1666218) esters. rsc.org This showcases the use of the benzophenone moiety as a versatile Schiff base, which can be later hydrolyzed to reveal the ketone.

Such approaches could be envisioned for the synthesis of complex, chiral analogues of this compound. The development of organocatalytic methods for asymmetric multicomponent reactions further expands the possibilities for constructing diverse molecular architectures from simple precursors in a single step. rsc.org

Modular Synthesis Strategies for Benzophenone Libraries

Modular synthesis is a powerful strategy that allows for the rapid assembly of a diverse range of compounds (a "library") from a set of interchangeable building blocks. johnshopkins.edu This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. For the synthesis of this compound and its analogues, a modular approach would involve preparing a set of substituted aryl precursors for each of the two rings and then combining them using a reliable coupling reaction.

A typical modular strategy could be based on a late-stage transition-metal-catalyzed cross-coupling reaction. For example, one could synthesize a variety of substituted arylboronic acids (or other organometallic reagents) and a collection of substituted aryl halides (or triflates). By systematically combining these building blocks, a large library of benzophenones can be generated.

Example of a Modular Approach:

Building Block Set A (Aryl Halides): Synthesize a series of benzoyl chlorides or aryl iodides, including 4-iodobenzoyl chloride, 4-bromobenzoyl chloride, 3,5-dimethyl-4-methoxybenzoyl chloride, etc.

Building Block Set B (Aryl Nucleophiles/Organometallics): Prepare a range of substituted arenes or organometallic reagents, such as 2,6-dimethylanisole, 4-iodophenylboronic acid, (3,5-dimethyl-4-methoxyphenyl)magnesium bromide, etc.

Coupling Reaction: Employ a robust coupling method, such as a Suzuki, Negishi, or copper-catalyzed coupling, to combine one building block from Set A with one from Set B.

A telescoped flow strategy, merging a light-driven reductive arylation with a subsequent oxidation, has been used to create a library of bisaryl ketones, demonstrating the potential for automated and rapid modular synthesis. nih.gov This approach allows for the efficient exploration of different electronic and steric properties on the benzophenone scaffold by simply changing the starting aldehydes and cyanopyridines. nih.gov

Green Chemistry Principles and Sustainable Synthesis Routes for Substituted Benzophenones

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net For the synthesis of substituted benzophenones, which traditionally relies on stoichiometric amounts of corrosive Lewis acids like AlCl₃ in volatile organic solvents, the application of green chemistry is highly desirable. researchgate.netresearchgate.net

Key areas of improvement include:

Catalyst Replacement: Replacing homogeneous, non-recyclable Lewis acids with heterogeneous, reusable solid acid catalysts. Zeolites, tungstophosphoric acid supported on MCM-41, and bismuth triflate are effective catalysts for Friedel-Crafts acylation that can be recovered and reused. researchgate.netruc.dkresearchgate.net

Safer Acylating Agents: Using carboxylic acids or anhydrides instead of the more hazardous acyl halides. This avoids the generation of corrosive HCl gas as a byproduct. researchgate.net

Greener Solvents: Employing alternative reaction media such as deep eutectic solvents or ionic liquids, which are non-volatile and can often be recycled. rsc.org In some cases, reactions can be run under solvent-free conditions, particularly with microwave irradiation. ruc.dk

Energy Efficiency: Utilizing microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. ruc.dkrsc.org

The table below compares traditional and green approaches for Friedel-Crafts acylation, a key step in benzophenone synthesis.

| Feature | Traditional Method | Green Alternative | Reference |

| Catalyst | AlCl₃, FeCl₃ (stoichiometric) | Zeolites, Bi(OTf)₃, Supported HPW (catalytic, reusable) | researchgate.net, ruc.dk, researchgate.net |

| Solvent | Volatile organics (e.g., CS₂, nitrobenzene) | Deep eutectic solvents, ionic liquids, or solvent-free | rsc.org, ruc.dk |

| Acylating Agent | Acyl Halides | Carboxylic Acids, Anhydrides | researchgate.net |

| Waste | Large amounts of acidic, corrosive waste | Minimal waste, recyclable catalyst | researchgate.net |

| Energy | Conventional heating (long reaction times) | Microwave irradiation (short reaction times) | ruc.dk |

By integrating these principles, the synthesis of this compound and other substituted benzophenones can be made more sustainable, economical, and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 3 Iodo 4 Methoxybenzophenone

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for determining the precise mass and elemental composition of a molecule. For 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, with the chemical formula C16H15IO2, the theoretical exact mass can be calculated. This value is essential for unambiguous identification in complex mixtures and for confirming the synthesis of the target compound.

Table 1: Theoretical Exact Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|

Note: This table represents the calculated theoretical value. Experimental HRMS data for this specific compound were not available in the reviewed scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a fingerprint for the molecule's structure. Key bond cleavages, such as those around the central carbonyl group or the loss of the iodine substituent, would be expected.

However, specific experimental MS/MS fragmentation data for this compound have not been detailed in the available scientific literature. Therefore, a definitive fragmentation pathway cannot be provided at this time.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Both LC-MS and GC-MS are powerful hyphenated techniques for separating and identifying chemical compounds. ijpsjournal.comresearchgate.net The choice between them often depends on the analyte's volatility and thermal stability. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of benzophenone (B1666685) derivatives, which are often of low volatility. mdpi.comresearchgate.net A typical method would involve reverse-phase chromatography using a C18 column. ijpsjournal.com Gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate, is common to achieve separation. ijpsjournal.comnih.gov Detection would be performed by a mass spectrometer, likely using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are effective for this class of compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of benzophenones. researchgate.netnih.gov The compound would need to be sufficiently volatile and thermally stable to be amenable to GC analysis. The separation is typically carried out on a capillary column with a non-polar or medium-polarity stationary phase. thermofisher.com Electron ionization (EI) is a common ionization technique in GC-MS, which often produces extensive fragmentation useful for structural identification. researchgate.net For some less volatile benzophenones, a derivatization step may be necessary to increase volatility. mdpi.com

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Bond Angles, and Torsional Angles

Without a solved crystal structure, the experimental determination of specific bond lengths, bond angles, and torsional angles for this compound is not possible. This data is exclusively derived from X-ray crystallographic analysis.

Crystal Packing and Intermolecular Interactions in the Solid State

Information regarding the packing of molecules in the crystal lattice and the nature of intermolecular interactions (such as van der Waals forces, hydrogen bonding, or halogen bonding) is also derived from crystallographic studies. As no crystal structure is publicly available for this compound, these solid-state architectural features remain undetermined.

Advanced Photophysical Spectroscopy

The photophysical properties of benzophenone and its derivatives are of significant interest due to their use as UV absorbers and photosensitizers. nih.gov Advanced spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, are used to characterize the electronic transitions of these molecules. The absorption and emission spectra are influenced by the molecular structure and substituents. nih.govresearchgate.net

Specific experimental photophysical data, such as absorption maxima (λmax), extinction coefficients, fluorescence emission spectra, and quantum yields for this compound, are not available in the reviewed scientific literature.

UV-Visible Absorption Spectroscopy: Electronic Transitions and Solvent Effects

No data on the UV-visible absorption spectrum, including details on electronic transitions (such as n→π* and π→π* transitions) or the effect of different solvents on the absorption maxima, could be located for this compound.

Luminescence Spectroscopy: Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Information regarding the luminescent properties of this compound is absent from the available literature. Consequently, data on its fluorescence and phosphorescence quantum yields and the corresponding excited-state lifetimes could not be obtained.

Triplet-Triplet Absorption Spectroscopy and Excited State Dynamics

There is no available research detailing the triplet-triplet absorption characteristics or the broader excited-state dynamics of this compound.

Computational and Theoretical Investigations of 3,5 Dimethyl 3 Iodo 4 Methoxybenzophenone

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry, electronic properties, and reactivity of molecules. For substituted benzophenones, the B3LYP functional combined with a suitable basis set such as 6-31G(d) or 6-311++G(d,p) has been shown to provide accurate results that correlate well with experimental data. scispace.comchemrxiv.org

The geometry of benzophenone (B1666685) and its derivatives is characterized by the twist angles of the two phenyl rings relative to the plane of the carbonyl group. This conformation is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects of π-conjugation. researchgate.net For 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone, the two phenyl rings are expected to be non-coplanar. The dihedral angles are influenced by the substituents on each ring. The presence of two methyl groups at the 3 and 5 positions of one ring and an iodine atom at the 3' position of the other are significant steric contributors that will influence the final optimized geometry. researchgate.net The methoxy (B1213986) group at the 4-position is also likely to have an impact on the electronic distribution and, to a lesser extent, the conformation.

Computational geometry optimization would reveal the most stable conformer by finding the minimum energy structure on the potential energy surface. cnr.itmdpi.com The expected bond lengths and angles would be consistent with a hybrid of sp² and sp³ character for the carbon atoms of the phenyl rings and the carbonyl group.

Table 1: Predicted Geometrical Parameters for this compound (based on analogous compounds)

| Parameter | Predicted Value Range |

|---|---|

| C=O Bond Length | 1.23 - 1.25 Å |

| C-C (carbonyl-phenyl) Bond Length | 1.48 - 1.50 Å |

| Phenyl Ring 1 Twist Angle | 25° - 35° |

Note: These values are estimations based on computational studies of other substituted benzophenones.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. scialert.netlongdom.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to undergo electronic transitions. scialert.net

For this compound, the HOMO is expected to be primarily localized on the electron-rich 4-methoxy-3,5-dimethylphenyl ring, due to the electron-donating nature of the methoxy and methyl groups. Conversely, the LUMO is likely to be centered on the benzoyl group and the 3'-iodophenyl ring, as the carbonyl group and the iodine atom are electron-withdrawing.

The presence of electron-donating groups (methoxy, dimethyl) tends to increase the HOMO energy level, while electron-withdrawing groups (iodo, carbonyl) lower the LUMO energy level. scispace.com This combined effect would likely result in a relatively small HOMO-LUMO gap for this compound, suggesting a higher chemical reactivity and a propensity for electronic transitions in the near-UV or visible region. scialert.netscribd.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (based on analogous compounds)

| Orbital | Predicted Energy Range (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

Note: These values are estimations based on computational studies of other substituted benzophenones.

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and the nature of chemical bonds within a molecule. chemrxiv.org For this compound, NBO analysis would likely reveal significant π-conjugation across the benzophenone backbone.

The analysis would quantify the donor-acceptor interactions between the filled orbitals of the electron-donating methoxy and dimethyl substituted ring and the empty orbitals of the electron-withdrawing carbonyl group and the iodinated ring. chemrxiv.org This charge transfer contributes to the stability of the molecule and influences its electronic properties. The hybridization of the atoms can also be determined, which is expected to be predominantly sp² for the aromatic carbons and the carbonyl carbon and oxygen, and sp³ for the methyl carbons.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov In an MEP map of this compound, the regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the electronegative oxygen atom of the carbonyl group and to a lesser extent, the methoxy oxygen. These areas represent the most likely sites for electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored blue) would be located around the hydrogen atoms of the phenyl rings. The iodine atom, being electronegative, will also influence the electrostatic potential map, creating a region of slightly negative potential around it.

Spectroscopic Property Prediction and Validation

Computational methods can simulate various types of spectra, which can then be compared with experimental data for validation.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in the structural elucidation of molecules. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the neighboring substituents. The methyl and methoxy protons would appear as sharp singlets in the upfield region. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the aromatic carbons (with those bonded to iodine and the methoxy group showing distinct shifts), and the methyl and methoxy carbons.

Simulated IR spectra can predict the vibrational frequencies of the molecule. tandfonline.com Key predicted vibrational modes for this compound would include the C=O stretching frequency of the carbonyl group, typically observed around 1650-1670 cm⁻¹. researchgate.net Aromatic C-H and C-C stretching vibrations, as well as C-O and C-I stretching modes, would also be predicted. tandfonline.comstackexchange.com

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Aromatic Protons | 6.5 - 8.0 ppm |

| Methoxy Protons | 3.8 - 4.0 ppm | |

| Methyl Protons | 2.2 - 2.5 ppm | |

| ¹³C NMR | Carbonyl Carbon | 190 - 200 ppm |

| Aromatic Carbons | 110 - 150 ppm | |

| Methoxy Carbon | 55 - 60 ppm | |

| Methyl Carbons | 20 - 25 ppm | |

| IR | C=O Stretch | 1650 - 1670 cm⁻¹ |

| C-O Stretch | 1200 - 1300 cm⁻¹ |

Note: These are estimations based on typical spectral data for substituted benzophenones.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. researchgate.net It is particularly valuable for predicting and interpreting UV-Vis absorption spectra by calculating electronic transition energies and oscillator strengths. consensus.appaps.org For this compound, TD-DFT calculations can provide deep insights into its photophysical properties.

The UV-Vis spectrum of benzophenone derivatives is typically characterized by two main types of electronic transitions: the lower-energy n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, and the higher-energy π→π* transitions, which involve excitations within the aromatic system. researchgate.netscialert.net The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the phenyl rings. researchgate.net

In the case of this compound, the electron-donating methoxy and dimethyl groups on one ring and the electron-withdrawing, heavy iodo group on the other create a complex electronic environment. TD-DFT calculations, often using functionals like B3LYP with a suitable basis set such as 6-31G(d), can accurately model these substituent effects. researchgate.netscribd.com The calculations would predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. scribd.com The presence of the methoxy group is expected to cause a red-shift (bathochromic shift) in the π→π* transition compared to unsubstituted benzophenone due to the extension of the conjugated system. scialert.net Conversely, the interaction of the carbonyl group with different solvents can lead to shifts in the absorption bands; for instance, a blue shift (hypsochromic shift) for the n→π* transition is often observed in polar solvents due to the stabilization of the ground state by hydrogen bonding. scialert.netucsb.edu

Computational studies on similar benzophenone derivatives have shown excellent agreement between TD-DFT calculated absorption maxima and experimental data. consensus.app For this compound, these calculations would elucidate how the specific substitution pattern modulates the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby determining its characteristic UV-Vis spectrum. researchgate.net

Table 1: Predicted Electronic Transitions for this compound using TD-DFT

| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| n→π | ~330-350 | Low (~0.001) | HOMO-1 → LUMO |

| π→π | ~280-300 | High (~0.4) | HOMO → LUMO |

| π→π* | ~240-260 | Moderate (~0.2) | HOMO-2 → LUMO |

Note: The data in this table is hypothetical, based on typical values for substituted benzophenones from computational studies, and serves to illustrate the expected output of a TD-DFT calculation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and potential energy surfaces. The synthesis of this compound likely proceeds via a Friedel-Crafts acylation reaction, a classic method for forming aryl ketones. acs.org

The Friedel-Crafts acylation of 3-iodoanisole (B135260) with 3,5-dimethyl-4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ is a probable synthetic route. Computational methods, particularly Density Functional Theory (DFT), can be used to model the entire reaction pathway. researchgate.net

The key steps in the mechanism that can be characterized computationally include:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates with the acyl chloride, facilitating the formation of a highly electrophilic acylium ion intermediate. DFT calculations can determine the structure and stability of this key intermediate. researchgate.net

Electrophilic Aromatic Substitution (σ-complex formation): The acylium ion attacks the iodinated aromatic ring. The reaction can proceed through different pathways, leading to ortho, meta, or para substitution relative to the iodo group. Computational modeling can map the potential energy surface for the approach of the electrophile to different positions on the ring, identifying the transition state for the formation of the Wheland intermediate (σ-complex). researchgate.net The calculated activation energies for each pathway would reveal the kinetic favorability and explain the observed regioselectivity.

Deprotonation and Catalyst Regeneration: The final step involves the removal of a proton from the σ-complex to restore aromaticity and release the final product, regenerating the Lewis acid catalyst.

The choice of solvent can significantly influence the outcome of Friedel-Crafts acylations. stackexchange.com Solvents can affect the solubility of reactants and intermediates, the stability of charged species, and the activity of the catalyst. Computational models can account for these effects using either implicit or explicit solvent models. ucsb.edu

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. ucsb.edu For the Friedel-Crafts reaction, calculations using an implicit solvent model would show how the polarity of the solvent affects the stability of the charged acylium ion and the polar transition states. In polar solvents like nitrobenzene, the formation of the thermodynamic product is often favored, whereas non-polar solvents like carbon disulfide may favor the kinetic product. stackexchange.com

Explicit Solvent Models: In this approach, a number of individual solvent molecules are included in the calculation. While computationally more demanding, this method can model specific solute-solvent interactions, such as hydrogen bonding or coordination to the catalyst. ucsb.edu

For the synthesis of this compound, computational studies could compare the reaction energy profiles in different solvents (e.g., CS₂, CH₂Cl₂, C₆H₅NO₂) to predict the optimal reaction conditions. acs.org These models would quantify how the solvent stabilizes or destabilizes key intermediates and transition states, thereby influencing both the reaction rate and the regioselectivity of the acylation. researchgate.netstackexchange.com

Table 2: Predicted Relative Energy Barriers for Friedel-Crafts Acylation in Different Solvents

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (ΔG‡) (kcal/mol) | Expected Outcome |

| Carbon Disulfide (CS₂) | 2.6 | Highest | Favors kinetic product |

| Dichloromethane (B109758) (CH₂Cl₂) | 8.9 | Intermediate | Mixture of products |

| Nitrobenzene (C₆H₅NO₂) | 34.8 | Lowest | Favors thermodynamic product |

Note: This table presents a qualitative trend based on established principles of solvent effects on Friedel-Crafts reactions. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and flexibility of this compound are critical to its physical properties and potential biological activity. Molecular Dynamics (MD) simulations provide a powerful method to explore the conformational landscape and intermolecular interactions of the molecule over time.

Benzophenone and its derivatives are non-rigid molecules, characterized by the torsional rotation of the two phenyl rings with respect to the central carbonyl group. nih.govresearchgate.net The dihedral angles (φ and φ') defining the orientation of these rings are determined by a balance between steric hindrance from the ortho substituents and electronic effects like π-conjugation. sci-hub.se For this compound, the steric bulk of the methyl groups at positions 3 and 5 and the iodo group at position 3' will significantly influence the preferred conformation. The molecule is expected to adopt a non-planar conformation to minimize steric clashes, with the phenyl rings twisted out of the plane of the carbonyl group. researchgate.net

MD simulations can be used to:

Explore Conformational Space: By simulating the motion of the atoms over time (from nanoseconds to microseconds), MD can map the potential energy surface and identify low-energy, stable conformations. sci-hub.se

Determine Rotational Barriers: The simulations can quantify the energy barriers for rotation around the single bonds connecting the phenyl rings to the carbonyl carbon, providing insight into the molecule's flexibility.

Analyze Intermolecular Interactions: In a simulated condensed phase (e.g., in a box of solvent molecules or in a crystal lattice), MD can model how molecules of this compound interact with each other and with their environment. This is crucial for understanding properties like solubility, crystal packing, and binding to biological targets.

The results from MD simulations can provide a dynamic picture of the molecule's behavior, complementing the static information obtained from geometry optimization calculations.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.commdpi.com These models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics. aidic.itnih.gov For a compound like this compound, QSAR/QSPR models could be developed to predict properties such as its potential as an antimalarial agent, its antioxidant activity, or its toxicity. researchgate.net

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. ucsb.edumdpi.com For this compound, a wide range of descriptors would be calculated to capture its unique structural features. These are typically categorized as:

1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices), counts of functional groups, and number of H-bond acceptors/donors. researchgate.net

3D Descriptors: Calculated from the 3D coordinates of the molecule, describing its shape, size, and steric properties (e.g., molecular volume, surface area).

Physicochemical Descriptors: These describe properties like lipophilicity (logP), polarizability, and dipole moment. researchgate.net

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors quantify the electronic properties of the molecule, such as the energies of the HOMO and LUMO, atomic charges, and electrostatic potential. ucsb.edumdpi.com

Once a large set of descriptors is calculated for a series of related benzophenone derivatives, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a predictive model. aidic.itresearchgate.net The resulting QSAR/QSPR equation provides a quantitative link between the molecular structure, encoded by the descriptors, and the property of interest.

Table 3: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound

| Descriptor Class | Example Descriptor | Significance |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes lipophilicity, important for membrane permeability. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons (reactivity). ucsb.edu |

| Electronic | LUMO Energy | Relates to the molecule's ability to accept electrons (reactivity). researchgate.net |

| Steric | Molar Volume | Represents the size of the molecule, relevant for binding interactions. researchgate.net |

| Electronic | Dipole Moment | Quantifies the polarity of the molecule, affecting solubility and interactions. researchgate.net |

| Topological | Wiener Index | Encodes information about molecular branching. |

Predictive Modeling for Biological Activities and Material Properties

Comprehensive searches of scientific literature and computational databases have revealed a significant lack of specific predictive modeling studies focused on the compound this compound. While computational methods such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and Density Functional Theory (DFT) are widely used to predict the biological activities and material properties of novel chemical entities, published research applying these techniques to this specific molecule could not be identified.

General predictive modeling approaches are often employed in silico to forecast the potential of a compound to interact with biological targets or to exhibit desirable material characteristics. These computational studies are instrumental in the early stages of drug discovery and materials science for prioritizing candidates for synthesis and experimental testing. Methodologies typically involve the development of models based on the physicochemical properties and structural features of a series of related compounds with known activities or properties.

For a molecule like this compound, a hypothetical predictive modeling workflow for its biological activities would involve:

Target Identification: Selecting a biological target of interest, such as a specific enzyme or receptor, based on the structural similarity of the compound to known ligands.

Molecular Docking: Simulating the interaction of this compound with the active site of the identified target to predict binding affinity and mode.

QSAR Model Application: Using a pre-existing or newly developed QSAR model that correlates structural descriptors with a specific biological activity to estimate the compound's potential efficacy.

Similarly, to predict its material properties, computational investigations would likely entail:

DFT Calculations: Employing quantum mechanical methods to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can provide insights into its potential as an organic semiconductor or in optoelectronic applications.

Molecular Dynamics Simulations: Simulating the behavior of multiple molecules of the compound to predict bulk properties like solubility, melting point, and mechanical strength.

Despite the established utility of these predictive modeling techniques, the scientific community has not yet published specific research detailing such investigations for this compound. Consequently, no data tables with predicted biological activities or material properties for this compound can be presented at this time. The absence of such studies in the public domain precludes a detailed discussion of its predicted biological or material science profile. Further research is required to computationally explore and validate the potential of this specific chemical compound.

Molecular Interactions and Structure Activity Relationship Sar Studies of 3,5 Dimethyl 3 Iodo 4 Methoxybenzophenone Analogues

Ligand-Receptor Binding Mechanisms and Structural Determinants

The biological activity of 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone analogues is predicated on their ability to bind with specific receptors and enzymes. The nature of these interactions is dictated by the compound's three-dimensional structure and the electronic properties of its constituent functional groups.

Thyroid Hormone Receptor (TR) Interactions and Analogues

The structure of this compound bears a notable resemblance to endogenous thyroid hormones (THs), such as thyroxine (T4) and triiodothyronine (T3). This structural mimicry suggests a potential for interaction with thyroid hormone receptors (TRα and TRβ), which are ligand-activated transcription factors.

The core of the molecule, a diaryl ketone, is analogous to the diphenyl ether structure of thyronines. The 3,5-dimethyl-4-methoxyphenyl ring can be considered the "inner ring," while the 3'-iodophenyl ring serves as the "outer ring." SAR studies of thyroid analogues have established critical requirements for TR binding. youtube.com The phenolic hydroxyl group on the outer ring of T3 is crucial for high-affinity binding, forming a key hydrogen bond within the TR ligand-binding domain (LBD). While the subject compound possesses a 4-methoxy group instead of a hydroxyl group, this moiety can still influence binding and could potentially undergo O-demethylation in vivo to an active hydroxyl form.

The substitution pattern is paramount for activity. The 3'-iodo group on the outer ring is particularly significant, mimicking the essential 3'-iodo substituent of T3. The TR LBD has a specific halogen-binding pocket that accommodates this group. Furthermore, the 3,5-dimethyl substitution on the inner ring mimics the 3,5-diiodo substitution of endogenous THs, which helps to enforce a perpendicular orientation between the inner and outer rings, a conformation known to be favorable for receptor binding. Research into TR antagonists has utilized an "extension hypothesis," where bulky substituents are added to a TR agonist structure to perturb the formation of the coactivator-binding surface, thereby blocking receptor activation. researchgate.net The specific combination of methyl and iodo groups on the benzophenone (B1666685) scaffold could modulate its function as either an agonist or antagonist at the TR.

| Compound | "Inner Ring" (Ring A) Substituents | Bridge | "Outer Ring" (Ring B) Substituents | Key Features for TR Interaction |

|---|---|---|---|---|

| 3,5,3'-Triiodothyronine (T3) | 3,5-Diiodo, 4-Hydroxy | Ether (-O-) | 3'-Iodo | Diphenyl ether core, 3,5-diiodo groups for orientation, 4'-OH for H-bonding, 3'-iodo for pocket binding. |

| Thyroxine (T4) | 3,5-Diiodo, 4-Hydroxy | Ether (-O-) | 3',5'-Diiodo | Similar to T3, with an additional 5'-iodo group. |

| This compound | 3,5-Dimethyl, 4-Methoxy | Carbonyl (-C=O-) | 3'-Iodo | Diaryl core, 3,5-dimethyl groups influencing conformation, 3'-iodo for potential halogen pocket interaction. |

Estrogen Receptor (ER) Interactions

The benzophenone scaffold is recognized as a "privileged structure" that can interact with a variety of receptors, including the estrogen receptor (ER). Certain hydroxylated benzophenone derivatives, commonly used as UV filters, are known to exhibit weak estrogenic activity. researchgate.netajbasweb.com This activity stems from their ability to function as xenoestrogens, binding to ERα and ERβ and modulating estrogen-responsive gene expression.

| Benzophenone Analogue | Key Substituents | Reported Estrogenic Activity | Reference |

|---|---|---|---|

| 2,4-Dihydroxybenzophenone (BP-1) | 2-OH, 4-OH | Weak estrogenic activity | researchgate.netajbasweb.com |

| 2,2',4,4'-Tetrahydroxybenzophenone (BP-2) | 2,2'-OH, 4,4'-OH | Weak estrogenic activity | researchgate.netajbasweb.com |

| This compound | 3,5-Me, 4-OMe, 3'-I | Potential for ER interaction based on scaffold | N/A |

Interactions with Enzymes (e.g., Caspase, PI3K)

Beyond nuclear receptors, benzophenone derivatives have been shown to interact with key enzymes involved in cell signaling and apoptosis, such as caspases and kinases in the PI3K pathway.

Several studies have demonstrated that certain benzophenone analogues can induce apoptosis in cancer cells. nih.govmdpi.com This process is often mediated by the activation of the caspase cascade. For instance, some benzophenone derivatives have been shown to cause DNA fragmentation through the activation of caspase-activated DNase (CAD). nih.govnih.gov The apoptotic mechanism can also be initiated upstream via mitochondrial damage and modulation of the Bcl-2 family of proteins, which in turn leads to the activation of executioner caspases. mdpi.com The specific structural features of this compound that would facilitate such interactions likely involve its ability to induce cellular stress or directly bind to regulatory proteins in the apoptotic pathway.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical target in cancer therapy. While direct inhibition of PI3K by simple benzophenones is not extensively documented, compounds with related diaryl structures have been developed as PI3K inhibitors. google.com Furthermore, natural benzophenone derivatives have been reported to inhibit the related MEK/ERK signaling pathway, suggesting that this scaffold can interact with the ATP-binding sites of kinases. acs.org The interaction would likely involve a combination of hydrophobic contacts and hydrogen bonds with the kinase domain, with the specific substituents modulating the potency and selectivity of the inhibition.

Microtubule Assembly Disruption Mechanisms

A significant mechanism of action for many anticancer compounds with a benzophenone core is the disruption of microtubule dynamics. nih.gov These agents function as microtubule-destabilizing agents, inhibiting the polymerization of α- and β-tubulin heterodimers. rsc.orgtandfonline.com

The primary binding site for these benzophenone derivatives on tubulin is the colchicine-binding site. nih.govnih.gov By occupying this site, the compounds prevent the conformational changes necessary for tubulin dimers to polymerize into microtubules. This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to a breakdown of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis. tandfonline.com The structure-activity relationship for this class of inhibitors indicates that the two aromatic rings of the benzophenone scaffold mimic the trimethoxyphenyl ring and the B-ring of colchicine, respectively. The substituents on these rings are critical for optimizing binding affinity. For this compound, the 3,5-dimethyl-4-methoxyphenyl ring would likely occupy the pocket that accommodates the trimethoxyphenyl ring of colchicine, while the 3'-iodophenyl ring would engage in other interactions within the binding site.

Rational Design Principles for Modulating Molecular Recognition

The rational design of analogues of this compound to enhance or modify their biological activity relies on a deep understanding of SAR, specifically how substituent properties and positions influence receptor binding.

Influence of Substituent Position and Electronic Nature on Binding Affinity

Electronic Effects : The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly alter binding affinity. Electron-donating groups like methyl (-CH3) and methoxy (B1213986) (-OCH3) increase the electron density of the phenyl ring they are attached to. This can enhance π-π stacking interactions with aromatic residues in a binding pocket. Conversely, electron-withdrawing groups, such as the iodo (-I) substituent, can create a region of positive electrostatic potential on the halogen atom, known as a σ-hole. This enables favorable "halogen bonding" with electron-rich atoms like oxygen or nitrogen in the receptor, an interaction that can significantly increase binding affinity. nih.govnih.gov The strength of hydrogen bonds, another critical interaction, can also be modulated by the electronic influence of nearby substituents on the acidity or basicity of the donor/acceptor groups. nih.gov

Steric Effects : The size and position of substituents have a profound impact on how a ligand fits into a binding pocket. researchgate.netnih.gov The 3,5-dimethyl groups provide steric bulk that can enforce a specific torsional angle between the phenyl rings, which may be optimal for receptor complementarity. The 3'-position of the iodo group is also critical; moving it to the 2' or 4' position would drastically alter the molecule's shape and its ability to fit into a specific sub-pocket. In the context of designing antagonists, adding bulky substituents can be a deliberate strategy to create steric hindrance that prevents the receptor from adopting its active conformation, as seen in the design of TR antagonists. researchgate.net Therefore, modifying the size of the alkyl groups or the halogen atom can be a powerful tool for fine-tuning binding affinity and functional activity.

Stereochemical Effects on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of molecules, as subtle changes in the three-dimensional arrangement of atoms can lead to significant differences in binding affinity and efficacy. For analogues of this compound, stereochemical considerations, particularly the phenomenon of atropisomerism, are of significant interest.

Atropisomerism arises from hindered rotation around a single bond, leading to stereoisomers that are stable enough to be isolated. In the case of substituted biaryls like benzophenones, the rotation around the single bond connecting the two phenyl rings can be restricted by bulky substituents in the ortho positions. nih.gov For this compound, while the dimethyl and iodo groups are not in the ortho positions, their steric bulk, particularly that of the iodine atom, can still influence the rotational barrier around the central carbonyl-phenyl bonds.

Recent studies have highlighted the possibility of stable atropisomerism around a carbon-iodine bond, a concept that could be relevant to the 3'-iodo-substituted phenyl ring of the target molecule. chemrxiv.orgchemrxiv.org The exceptionally long and flexible nature of the C-I bond, combined with steric hindrance from adjacent groups, could create a significant energy barrier to rotation, potentially leading to separable atropisomers. chemrxiv.orgchemrxiv.org These atropisomers, having distinct three-dimensional shapes, would be expected to interact differently with a chiral biological target, such as an enzyme's active site or a receptor's binding pocket.

The differential biological activities of stereoisomers are a well-documented phenomenon in pharmacology. researchgate.net Therefore, a thorough investigation of the stereochemical properties of this compound analogues is essential for a complete understanding of their structure-activity relationships. The synthesis and biological evaluation of individual stereoisomers, if they can be resolved, would provide invaluable data on their specific interactions with biological targets.

Computational Approaches to Predict Binding Modes and Affinities

In the absence of experimental structural data, computational methods serve as powerful tools to predict how this compound and its analogues bind to their biological targets and to estimate their binding affinities. Techniques such as molecular docking, and more rigorous methods like Free Energy Perturbation and MM/GBSA calculations, provide detailed insights at the atomic level.

Molecular Docking and Scoring Functions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jchemlett.comnih.gov This method is instrumental in understanding the binding mode of this compound analogues and in identifying key interactions that contribute to their biological activity.

The docking process involves placing the ligand in various conformations and orientations within the receptor's binding site and evaluating the "goodness of fit" using a scoring function. The scoring function estimates the binding affinity by considering various energy terms, such as electrostatic interactions, van der Waals forces, and hydrogen bonding. jchemlett.comajbasweb.com

For this compound analogues, molecular docking can reveal how the different substituents contribute to binding. For instance, the methoxy group can act as a hydrogen bond acceptor, while the aromatic rings can participate in pi-pi stacking or hydrophobic interactions with the receptor. The bulky and lipophilic iodine atom at the 3' position can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions, or engage in favorable hydrophobic contacts. The dimethyl groups contribute to the steric profile and can also participate in hydrophobic interactions.

The table below illustrates a hypothetical docking study of a series of benzophenone analogues against a generic kinase receptor, showcasing how different substituents can influence the predicted binding affinity (docking score).

| Compound | Substituents | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Analogue 1 | 3,5-Dimethyl-4-methoxy | -8.5 | Hydrogen bond (methoxy), hydrophobic interactions |

| Analogue 2 | 3'-Iodo | -9.2 | Halogen bond (iodo), hydrophobic interactions |

| This compound | 3,5-Dimethyl-3'-iodo-4-methoxy | -10.1 | Hydrogen bond, Halogen bond, Hydrophobic interactions |

| Analogue 3 | Unsubstituted | -7.3 | Hydrophobic interactions |

Free Energy Perturbation and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) Calculations

While molecular docking provides a rapid assessment of binding modes and affinities, more accurate predictions can be obtained using methods that incorporate molecular dynamics (MD) simulations, such as Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

MM/GBSA is a popular end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov It involves running MD simulations of the receptor, the ligand, and the complex, and then calculating the free energy change upon binding. This method is more computationally intensive than docking but generally provides a better correlation with experimental binding affinities. nih.gov

Free Energy Perturbation (FEP) is a more rigorous and computationally expensive method that calculates the relative binding free energy between two closely related ligands. nih.gov FEP simulations involve "alchemically" transforming one ligand into another in both the free state and when bound to the receptor. This method is particularly useful for guiding lead optimization by predicting the effect of small chemical modifications on binding affinity.

For example, FEP could be used to predict the change in binding affinity when a methyl group in this compound is replaced with an ethyl group, or when the iodine atom is moved to a different position on the phenyl ring. While computationally demanding, FEP can provide highly accurate predictions that can significantly accelerate the drug discovery process. nih.gov

The following interactive table presents hypothetical MM/GBSA and FEP data for a series of analogues, illustrating how these methods can be used to rank compounds and understand the energetic contributions to binding.

| Compound | ΔG_bind (MM/GBSA, kcal/mol) | ΔΔG_bind (FEP, kcal/mol, relative to Analogue 3) | van der Waals Contribution (kcal/mol) | Electrostatic Contribution (kcal/mol) |

|---|---|---|---|---|

| Analogue 1 | -35.2 | -1.2 | -45.8 | -15.4 |

| Analogue 2 | -38.9 | -1.9 | -50.1 | -18.3 |

| This compound | -42.5 | -2.8 | -55.3 | -20.7 |

| Analogue 3 | -30.1 | 0.0 | -40.5 | -12.1 |

Applications and Potential Research Directions for 3,5 Dimethyl 3 Iodo 4 Methoxybenzophenone in Advanced Materials and Chemical Sciences

Organic Synthesis Reagents and Intermediates

The molecular architecture of 3,5-Dimethyl-3'-iodo-4-methoxybenzophenone makes it a valuable intermediate in organic synthesis. The presence of multiple functional groups on its aromatic rings offers several reaction sites for constructing more complex chemical structures.

Precursors for Complex Molecular Architectures

The true potential of this compound in organic synthesis lies in its capacity to act as a scaffold for building intricate molecular frameworks. The iodo-substituent is particularly significant as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactive Sites and Potential Transformations:

| Functional Group | Potential Reactions | Resulting Structures |

| Iodo Group | Suzuki, Sonogashira, Heck, Buchwald-Hartwig, and Stille couplings; Grignard formation; Nucleophilic aromatic substitution. | Biaryls, substituted alkynes, stilbenes, arylamines, organotin compounds, and other highly functionalized aromatic systems. |

| Carbonyl Group | Wittig reaction, Grignard reactions, reductions, reductive aminations. | Alkenes, tertiary alcohols, secondary alcohols, and amines. |

| Aromatic Rings | Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). | Further functionalized benzophenone (B1666685) derivatives. |

The strategic combination of these transformations allows for the synthesis of a diverse range of complex molecules. For instance, a Suzuki coupling at the iodinated position followed by a Wittig reaction at the carbonyl group could lead to the creation of large, conjugated systems with potential applications in molecular electronics. The synthesis of various complex molecules often relies on such multi-step reaction sequences where functionalized intermediates play a crucial role. researchgate.net

Building Blocks in Polymer Chemistry

The bifunctional nature of this compound, with reactive sites at the iodo and carbonyl groups, makes it a promising monomer for the synthesis of novel polymers. The incorporation of the benzophenone moiety into a polymer backbone can impart unique photophysical properties to the resulting material.

The iodinated aromatic ring can be utilized in polymerization reactions such as Suzuki or Sonogashira polycondensation to form conjugated polymers. researchgate.net These polymers are of interest for their potential applications in organic electronics, including conductive materials and sensors. bohrium.com The benzophenone unit itself can act as a photoactive cross-linking agent, allowing for the development of photocurable polymers.

Potential Polymer Architectures:

| Polymerization Method | Monomer Functionality | Potential Polymer Properties |

| Suzuki Polycondensation | Di-boronic ester and the di-iodo derivative of the benzophenone. | Conjugated, potentially conductive, and photoluminescent. |